molecular formula C19H28N2O2 B2913842 N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1396857-39-8

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No. B2913842
CAS RN: 1396857-39-8
M. Wt: 316.445
InChI Key: JHCZPXJYAYIWSW-UHFFFAOYSA-N
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Description

“N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is part of a class of molecules that have shown significant biological activity .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide” is characterized by a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .

Scientific Research Applications

Antibacterial Activity

Pyrrolidine derivatives have been investigated for their antibacterial properties. The structure-activity relationship (SAR) studies suggest that the antibacterial activity can vary significantly with different substituents on the pyrrolidine ring. For instance, variations in the N’-substituents have shown a gradation in antibacterial efficacy, indicating potential applications in developing new antibacterial agents .

Antifungal and Antiparasitic Applications

The pyrrolidine scaffold is also associated with antifungal and antiparasitic activities. This suggests that compounds like N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide could be used in the treatment and management of fungal and parasitic infections, contributing to the field of infectious diseases .

Anticancer Potential

Pyrrolidine derivatives have shown promise in anticancer therapy. The introduction of various substituents on the pyrrolidine ring can lead to compounds with selective cytotoxicity against cancer cells. This opens up avenues for the compound to be used as a lead molecule in the development of novel anticancer drugs .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyrrolidine derivatives make them suitable candidates for the development of new pain management and anti-inflammatory drugs. The compound’s ability to modulate inflammatory pathways could be harnessed in pharmaceutical research .

Neuropharmacological Activities

Pyrrolidine alkaloids are known for their neurological effects. This implies that N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide might have applications in neuropharmacology, potentially aiding in the treatment of neurological disorders or as a tool in neuroscience research .

Organ Protective Properties

Some pyrrolidine derivatives exhibit organ protective properties, which could be beneficial in conditions where organ damage is a risk, such as in chemotherapy or diseases that lead to organ degeneration. Research into the organ protective effects of this compound could lead to new therapeutic strategies .

properties

IUPAC Name

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-23-18-10-8-15(9-11-18)16-12-13-21(14-16)19(22)20-17-6-4-2-3-5-7-17/h8-11,16-17H,2-7,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCZPXJYAYIWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

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